molecular formula C8H12ClN3O B2555941 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride CAS No. 1610471-47-0

5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride

Cat. No.: B2555941
CAS No.: 1610471-47-0
M. Wt: 201.65
InChI Key: WRBCZWPGAYYUKX-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes an aminomethyl group and a carboxamide group attached to a pyridine ring, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.

    Carboxamidation: The carboxamide group is introduced by reacting the aminomethylated pyridine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Hydrochloride Formation: The final step involves the conversion of the free base

Biological Activity

5-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride, commonly referred to as a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an aminomethyl group and a carboxamide moiety. The synthesis typically involves the following steps:

  • Starting Material : 2-pyridinecarboxylic acid.
  • Reagents : Formaldehyde and methylamine.
  • Condition : Reaction under acidic conditions to promote the formation of the amide.

This synthetic route allows for the introduction of various functional groups, which can be modified for enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The aminomethyl group enhances its binding affinity to these targets, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : It can influence receptor-mediated signaling, affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro assays demonstrated that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's structural modifications play a crucial role in enhancing its potency against these malignancies .
  • A study reported that compounds similar to this compound showed IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer activity .

Study on Cytotoxicity

In a notable case study, researchers synthesized a series of pyridine derivatives, including this compound, and evaluated their cytotoxic effects on L1210 leukemia cells. The results indicated that certain derivatives significantly inhibited cell growth with IC50 values ranging from 1.0 to 1.4 µM when administered at specific dosages .

CompoundIC50 (µM)Cancer Type
This compound1.3L1210 leukemia
5-(methylamino)-pyridine-2-carboxaldehyde thiosemicarbazone1.0Various solid tumors
5-(allylamino)-pyridine-2-carboxaldehyde thiosemicarbazone1.4Breast cancer

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could inhibit ribonucleotide reductase activity, essential for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation rates in cancerous cells .

Therapeutic Applications

Given its biological activity, this compound is being explored for various therapeutic applications:

  • Cancer Treatment : As a potential chemotherapeutic agent targeting specific types of cancer.
  • Neurological Disorders : Due to its ability to cross the blood-brain barrier, it may be investigated for conditions like Alzheimer's disease.
  • Anti-inflammatory Applications : The compound's structural features suggest it could modulate inflammatory pathways.

Scientific Research Applications

Biological Applications

The compound exhibits notable biological activities that are critical for its application in medicinal chemistry:

  • Enzyme Modulation : It acts as a ligand in various biochemical assays, facilitating the study of enzyme interactions. The mechanism involves hydrogen bonding and π-π interactions with target proteins, which can lead to modulation of enzyme activity.
  • Therapeutic Potential : Research indicates that this compound may have therapeutic effects against several diseases due to its ability to interact with specific biological targets. For instance, it has been studied for its potential role in treating conditions related to enzyme dysregulation.

Synthesis and Characterization

The synthesis of 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride typically involves multi-step organic reactions. Key steps include:

  • Starting Materials : Utilizing pyridine derivatives as starting materials.
  • Reagents : Employing reagents such as amines and carboxylic acids under controlled conditions.
  • Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

The synthesis process can be summarized in the following table:

StepDescription
1Reaction of pyridine derivative with amine
2Formation of carboxamide through coupling reactions
3Purification via recrystallization

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anti-inflammatory Effects : Research indicates that the compound can reduce pro-inflammatory cytokine levels in animal models, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies have shown that it may inhibit tumor growth in certain cancer models by inducing apoptosis and inhibiting angiogenesis, which are critical pathways in cancer progression.

Chemical Reactions Analysis

Aminomethyl Group Oxidation

The primary amine (-CH₂NH₂) undergoes oxidation to form imines or nitriles under controlled conditions:

  • Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Conditions : Aqueous acidic or neutral media at 50–80°C.

  • Product : Imine intermediates or nitriles via dehydrogenation.

Pyridine Ring Oxidation

The pyridine ring can be oxidized under harsh conditions, though this is less common due to aromatic stability.

Carboxamide Reduction

The carboxamide group (-CONHCH₃) is resistant to standard reducing agents but may be reduced under extreme conditions:

  • Reagent : Lithium aluminum hydride (LiAlH₄).

  • Conditions : Anhydrous tetrahydrofuran (THF) at reflux.

  • Product : Corresponding amine (-CH₂NHCH₃).

Aminomethyl Group Stability

The aminomethyl group remains intact under typical reduction protocols but may participate in reductive alkylation with aldehydes/ketones .

Electrophilic Aromatic Substitution

The pyridine ring undergoes substitution at electron-deficient positions (e.g., para to carboxamide):

Reagent Position Product Conditions
Halogens (Cl₂, Br₂)C-44-Halo-pyridine derivativeLewis acid catalyst
Nitration (HNO₃/H₂SO₄)C-33-Nitro derivative0–5°C

Nucleophilic Aminomethyl Modification

The aminomethyl group participates in:

  • Acylation : Acetic anhydride forms acetylated derivatives.

  • Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to generate imines .

Radical-Mediated Reactions

The compound can engage in nitrogen-centered radical (NCR) pathways, particularly under photolytic or thermal conditions :

Hofmann–Löffler–Freytag (HLF) Reaction

  • Mechanism :

    • Radical Generation : Homolytic cleavage of N–H bonds forms aminium radicals.

    • 1,5-Hydrogen Atom Transfer (HAT) : Forms δ-carbon-centered radicals.

    • Halogenation : Trapping with halogens yields cyclic amines after workup .

  • Application : Synthesis of pyrrolidine analogs .

Intermolecular Radical Addition

  • Reagent : Azides or xanthates under UV light .

  • Product : Functionalized lactams or fused heterocycles .

Acid/Base Hydrolysis

  • Carboxamide : Resists hydrolysis under mild conditions but cleaves in concentrated HCl at 100°C to yield pyridine-2-carboxylic acid.

  • Aminomethyl Group : Stable in neutral pH but may degrade under prolonged acidic/basic exposure.

Properties

IUPAC Name

5-(aminomethyl)-N-methylpyridine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-10-8(12)7-3-2-6(4-9)5-11-7;/h2-3,5H,4,9H2,1H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBCZWPGAYYUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610471-47-0
Record name 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride
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